molecular formula C14H22O4S B13447138 5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione

5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione

Cat. No.: B13447138
M. Wt: 286.39 g/mol
InChI Key: ZUIHYEBNRGSEJV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-(2-ethylsulfinylpropyl)-2-propanoylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4S/c1-4-11(15)14-12(16)7-10(8-13(14)17)6-9(3)19(18)5-2/h9-10,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIHYEBNRGSEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1C(=O)CC(CC1=O)CC(C)S(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione typically involves the reaction of 1,3-cyclohexanedione with ethylsulfinylpropyl and oxopropyl reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .

Scientific Research Applications

5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of the research .

Comparison with Similar Compounds

Toxicological and Environmental Considerations

    Biological Activity

    5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione, commonly referred to as clethodim, is a synthetic herbicide widely utilized in agricultural practices for its effectiveness against grass weeds. This article explores its biological activity, including mechanisms of action, toxicity, environmental impact, and relevant case studies.

    • Molecular Formula : C14H22O4S
    • Molecular Weight : 286.39 g/mol
    • SMILES Notation : C1C(CC(=C(C1=O)C(CC)=O)C(CC)=O)SCC

    Clethodim acts primarily as a fatty acid synthesis inhibitor , targeting the enzyme acetyl-CoA carboxylase (ACCase). This inhibition disrupts the fatty acid biosynthesis pathway, which is crucial for cell membrane formation and energy production in plants. The specific activity of clethodim is selective for grasses, making it a valuable tool in crop management.

    MechanismDescription
    Target EnzymeAcetyl-CoA Carboxylase (ACCase)
    Pathway AffectedFatty Acid Biosynthesis
    SelectivityPrimarily affects monocotyledonous plants (grasses)

    Acute and Chronic Toxicity

    Clethodim has been evaluated for its toxicity across various species. The following table summarizes key findings from toxicological studies:

    Table 2: Toxicity Data

    Study TypeOrganismLD50 (mg/kg)Observations
    Acute OralRat1,500Mild effects on liver function
    Chronic ExposureMouseN/ANo significant long-term effects
    Dermal ExposureRabbit>2,000Non-irritating

    Environmental Impact

    Clethodim is known to be mobile in soil and can potentially contaminate groundwater. Environmental fate studies indicate that its degradation products may also pose risks. The following table outlines some environmental parameters:

    Table 3: Environmental Fate

    ParameterValue
    Aqueous Solubility29 mg/L
    Maximum Screening-Level EDWC1,430 µg/L (acute)
    Soil MobilityHigh

    Case Study 1: Efficacy Against Grass Weeds

    In a field trial conducted in 2020, clethodim was applied at varying rates to assess its efficacy against common grass weeds in soybean crops. Results indicated a significant reduction in weed biomass by up to 90% at the recommended application rate.

    Case Study 2: Environmental Monitoring

    A study published in the Journal of Environmental Quality monitored water samples from agricultural runoff areas treated with clethodim. The study found detectable levels of clethodim and its metabolites, raising concerns about potential impacts on aquatic ecosystems.

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 5-[2-(ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione, and what methodological challenges arise during its preparation?

    • Answer : The synthesis of this compound likely involves sequential alkylation and oxidation steps. A related compound, 5-(2-ethylthiopropyl)-1,3-cyclohexanedione ([87476-15-1]), suggests alkylation of the cyclohexanedione core with a thioether precursor, followed by oxidation to the sulfinyl group using agents like meta-chloroperbenzoic acid (mCPBA) . Key challenges include controlling regioselectivity during alkylation and avoiding over-oxidation to sulfone derivatives. Purification via column chromatography or crystallization is critical, as evidenced by high-purity NMR data for structurally similar compounds .

    Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic methods?

    • Answer : High-resolution ¹H NMR is essential for confirming substituent positions and oxidation states. For example, the ethylsulfinyl group’s chiral center may split proton signals into distinct diastereotopic peaks, requiring advanced NMR techniques (e.g., COSY, NOESY) . Mass spectrometry (HRMS) should confirm the molecular ion ([M+H]⁺ or [M–H]⁻), while IR spectroscopy can verify carbonyl (C=O) and sulfinyl (S=O) functional groups. Cross-referencing with databases like PubChem or SciFinder for similar cyclohexanedione derivatives is advised .

    Q. What are the stability considerations for this compound under varying storage conditions?

    • Answer : Cyclohexanedione derivatives are prone to keto-enol tautomerism, which may affect reactivity. The ethylsulfinyl group’s sensitivity to moisture and light necessitates storage in inert atmospheres (argon) at –20°C. Stability studies under accelerated degradation conditions (e.g., 40°C/75% RH) can identify decomposition pathways, as demonstrated for analogous compounds in pharmacopeial guidelines .

    Advanced Research Questions

    Q. What computational strategies can predict the reactivity of the ethylsulfinyl group in catalytic or biological systems?

    • Answer : Density Functional Theory (DFT) calculations can model sulfoxide’s electronic configuration and nucleophilic susceptibility. For example, the sulfinyl group’s lone pair orientation influences its interaction with biological targets or metal catalysts. Molecular docking studies using software like AutoDock Vina may predict binding affinities, leveraging structural analogs with resolved crystallographic data .

    Q. How can researchers resolve contradictions in spectral data arising from stereochemical complexity?

    • Answer : Diastereomerism from the ethylsulfinyl group requires chiral separation techniques (e.g., HPLC with chiral stationary phases). Comparative analysis of NMR chemical shifts for enantiopure standards (if available) or X-ray crystallography can resolve ambiguities. For instance, crystal structures of related benzimidazole derivatives highlight the importance of steric effects on signal splitting .

    Q. What experimental designs are optimal for studying the compound’s interactions with biological enzymes (e.g., oxidoreductases)?

    • Answer : Enzyme kinetics assays (e.g., Michaelis-Menten plots) using purified enzymes can quantify sulfoxide reduction rates. Isotopic labeling (³⁴S or deuterated analogs) may track metabolic pathways. Parallel studies with ethylthio and sulfone analogs (from ) can clarify the sulfinyl group’s role in substrate specificity .

    Q. How does the compound’s conformational flexibility impact its physicochemical properties?

    • Answer : Molecular dynamics simulations (e.g., using GROMACS) can model the cyclohexanedione ring’s puckering and substituent orientations. Solubility parameters (logP) and partition coefficients (logD) should be experimentally validated via shake-flask methods, referencing related compounds with triethylphenyl substituents .

    Methodological Tables

    Parameter Method/Technique Reference
    Synthetic purity validation¹H NMR (400 MHz, DMSO-d6), HRMS
    Stereochemical resolutionChiral HPLC (Chiralpak IA column), X-ray
    Stability profilingForced degradation (ICH Q1A guidelines)
    Computational modelingDFT (B3LYP/6-31G*), Molecular docking

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.